

4-Iodo-3-nitrobenzonitrile: A Versatile Intermediate in the Synthesis of Bioactive Molecules

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Compound of Interest

Compound Name: 4-Iodo-3-nitrobenzonitrile

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[City, State] – [Date] – **4-Iodo-3-nitrobenzonitrile** is a valuable and highly reactive intermediate in organic synthesis, serving as a crucial building block for a diverse range of complex molecules. Its unique trifunctional structure, featuring iodo, nitro, and nitrile groups, offers multiple reaction sites for derivatization, making it particularly useful in the development of novel therapeutic agents and other functional organic materials. This document provides detailed application notes and experimental protocols for the use of **4-iodo-3-nitrobenzonitrile** in key organic transformations, with a focus on its application in the synthesis of kinase and PARP inhibitors.

Applications in Organic Synthesis

4-Iodo-3-nitrobenzonitrile is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the facile introduction of aryl, alkynyl, and vinyl groups, respectively, at the 4-position of the benzonitrile ring. The presence of the electron-withdrawing nitro and nitrile groups can influence the reactivity of the aryl iodide, often facilitating oxidative addition to the palladium catalyst.

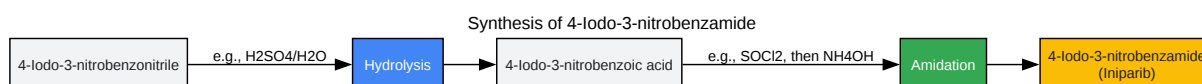
Key Applications:

- **Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling:** The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. **4-iodo-3-nitrobenzonitrile** can be coupled with a variety of arylboronic acids or esters to generate substituted biphenyl compounds, which are common scaffolds in medicinal chemistry.
- **Formation of Arylalkynes through Sonogashira Coupling:** The Sonogashira coupling enables the direct connection of a terminal alkyne to the aryl ring of **4-iodo-3-nitrobenzonitrile**. The resulting arylalkynes are versatile intermediates that can be further elaborated into more complex structures, including heterocyclic compounds.
- **Vinylation via the Heck Reaction:** The Heck reaction provides a means to introduce vinyl groups by coupling with alkenes. This reaction is instrumental in the synthesis of substituted styrenes and other vinylarenes from **4-iodo-3-nitrobenzonitrile**.
- **Precursor to Bioactive Molecules:** The functional groups of **4-iodo-3-nitrobenzonitrile** can be readily transformed. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, and the nitro group can be reduced to an amine. These transformations open up pathways to a wide array of pharmacologically active molecules, including PARP and kinase inhibitors.

Application in the Synthesis of PARP Inhibitors

A notable application of a derivative of **4-iodo-3-nitrobenzonitrile** is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. For instance, the corresponding amide, 4-iodo-3-nitrobenzamide, is known as iniparib.^{[1][2][3][4][5]} PARP inhibitors are a class of anticancer drugs that target the DNA repair pathway.^{[1][6][7][8]}

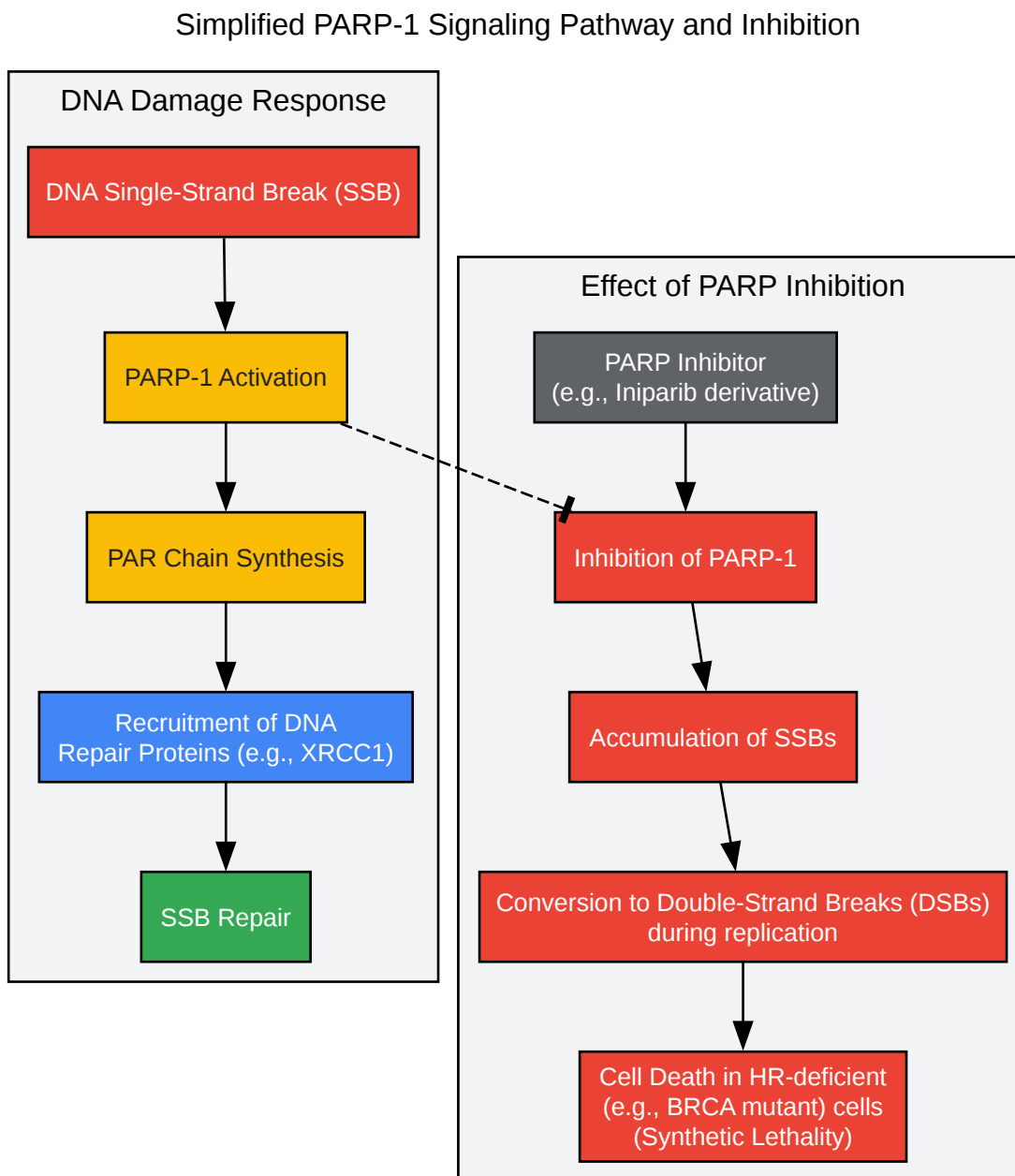
The diagram below illustrates a simplified workflow for the synthesis of 4-iodo-3-nitrobenzamide from **4-iodo-3-nitrobenzonitrile**, a key step towards PARP inhibitors like iniparib.



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Caption: Synthetic workflow from **4-iodo-3-nitrobenzonitrile** to 4-iodo-3-nitrobenzamide.

The following diagram illustrates the simplified PARP-1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.



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Caption: PARP-1 pathway in DNA repair and its inhibition.

Experimental Protocols

The following are representative protocols for key reactions involving **4-iodo-3-nitrobenzonitrile**. These are generalized procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-nitrobenzonitriles

This protocol describes a typical Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid.

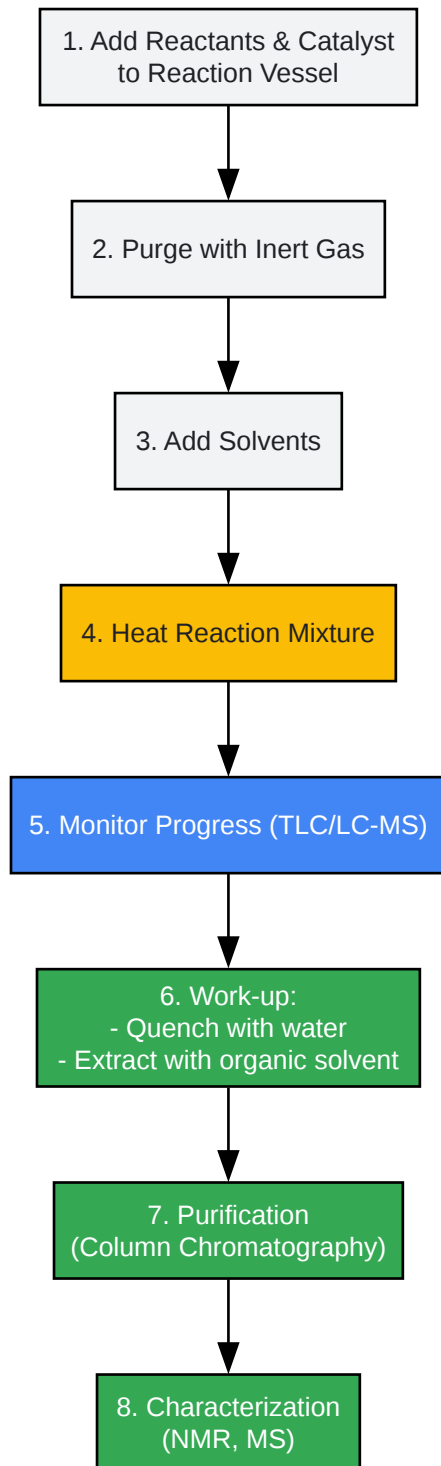
Parameter	Value
Reactants	
4-Iodo-3-nitrobenzonitrile	1.0 mmol
Arylboronic acid	1.2 mmol
Catalyst System	
Palladium(II) acetate (Pd(OAc) ₂)	0.03 mmol
SPhos	0.06 mmol
Base	
Potassium carbonate (K ₂ CO ₃)	2.5 mmol
Solvent	
1,4-Dioxane/Water	4:1 (v/v)
Reaction Conditions	
Temperature	100 °C
Time	4-12 h
Typical Yield	70-95%

Procedure:

- To a flame-dried sealed tube or microwave vial, add **4-iodo-3-nitrobenzonitrile** (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.5 equiv).
- Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
- Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final concentration of approximately 0.1-0.2 M of the aryl iodide.
- Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

The following diagram outlines the experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling Workflow



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